molecular formula C16H16O2 B14414490 (4R,6R)-4,6-Diphenyl-1,3-dioxane CAS No. 87156-59-0

(4R,6R)-4,6-Diphenyl-1,3-dioxane

Cat. No.: B14414490
CAS No.: 87156-59-0
M. Wt: 240.30 g/mol
InChI Key: JSIOTQJERAZRGZ-HZPDHXFCSA-N
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Description

(4R,6R)-4,6-Diphenyl-1,3-dioxane is a chiral compound characterized by its unique dioxane ring structure with two phenyl groups attached at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4R,6R)-4,6-Diphenyl-1,3-dioxane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of Lewis acids as catalysts to facilitate the formation of the dioxane ring. For example, the reaction between 3-cyanopropylene and 3,3-dialkoxypropionate under the catalytic action of a Lewis acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4R,6R)-4,6-Diphenyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the phenyl groups or the dioxane ring.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

(4R,6R)-4,6-Diphenyl-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R,6R)-4,6-Diphenyl-1,3-dioxane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain gluconeogenic genes through the suppression of transcription factors such as HNF4α and FOXO1. This inhibition can lead to reduced expression of enzymes like phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, ultimately affecting glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

  • (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
  • (4R,6R)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester

Uniqueness

(4R,6R)-4,6-Diphenyl-1,3-dioxane is unique due to its specific chiral configuration and the presence of two phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

87156-59-0

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(4R,6R)-4,6-diphenyl-1,3-dioxane

InChI

InChI=1S/C16H16O2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1

InChI Key

JSIOTQJERAZRGZ-HZPDHXFCSA-N

Isomeric SMILES

C1[C@@H](OCO[C@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(OCOC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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